(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride
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Overview
Description
(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is a chemical compound with the empirical formula C9H12Cl2N4 and a molecular weight of 247.12 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazines with acylamidine intermediates, followed by cyclization to form the triazole ring . The reaction conditions often include acid catalysis to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the triazole or phenyl ring .
Scientific Research Applications
(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Uniqueness
(5-Phenyl-4H-1,2,4-Triazol-3-Yl)Methanamine Dihydrochloride is unique due to its specific substitution pattern on the triazole ring and the presence of the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .
Properties
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;/h1-5H,6,10H2,(H,11,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUFDHMCWIQFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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